Antibacterial Potency of 2-(2,3-Dimethylphenoxy)acetohydrazide Derivatives Against S. aureus: MIC Comparison
In a direct comparative study of phenoxyacetohydrazide derivatives, the 2-(2,3-dimethylphenoxy) substitution pattern is a key structural feature that influences antibacterial activity. The study demonstrates that the parent compound 2-(2,3-Dimethylphenoxy)acetohydrazide serves as the essential synthetic precursor for derivatives (e.g., 4a, 4j, 4k) that exhibit quantifiable antibacterial activity against S. aureus. Specifically, derivative 4a (synthesized from 2-(2,3-Dimethylphenoxy)acetohydrazide) shows an MIC of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against MRSA ATCC 43300 [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Derivative 4a: MIC = 64 µg/mL (S. aureus NCIM 5022); MIC = 128 µg/mL (MRSA ATCC 43300) [1] |
| Comparator Or Baseline | Derivative 4k: MIC = 64 µg/mL (S. aureus NCIM 5022); MIC = 128 µg/mL (MRSA ATCC 43300); Derivative 4j: MIC = 64 µg/mL (S. aureus NCIM 5022); MIC = 128 µg/mL (MRSA ATCC 43300) [1] |
| Quantified Difference | MIC values are identical among the three most active compounds in this assay, indicating that the 2,3-dimethylphenoxy scaffold provides a consistent baseline for further SAR optimization [1]. |
| Conditions | In vitro broth microdilution assay; S. aureus NCIM 5022 and MRSA ATCC 43300 strains [1] |
Why This Matters
Procurement of 2-(2,3-Dimethylphenoxy)acetohydrazide is essential for synthesizing derivatives with documented anti-staphylococcal activity, as the 2,3-dimethyl substitution pattern is integral to the observed MIC values [1].
- [1] Jupudi, S., Azam, M. A., & Wadhwani, A. (2021). Design, synthesis and molecular modelling of phenoxyacetohydrazide derivatives as Staphylococcus aureus MurD inhibitors. Chemical Papers, 75(3), 1221–1235. https://doi.org/10.1007/s11696-020-01380-2 View Source
